

Solid Phase Extraction Method for Levetiracetam Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levetiracetam-d3	
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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid phase extraction (SPE) protocol for the quantification of Levetiracetam in human plasma using a deuterated internal standard. This method is suitable for bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

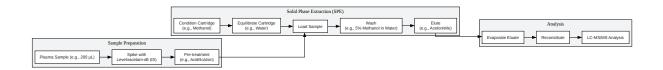
Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Accurate and reliable quantification of Levetiracetam in biological matrices is crucial for clinical and research purposes. Solid phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy. The use of a deuterated internal standard, such as Levetiracetam-d6, is the gold standard for quantitative mass spectrometry-based assays as it effectively compensates for matrix effects and variations in instrument response.

This application note details a robust SPE method using a polymer-based, hydrophilic-lipophilic balanced (HLB) cartridge, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Experimental Workflow

The overall experimental workflow for the solid phase extraction of Levetiracetam from human plasma is depicted in the following diagram.



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Figure 1: Experimental workflow for the SPE of Levetiracetam.

Experimental Protocols Materials and Reagents

- · Levetiracetam analytical standard
- Levetiracetam-d6 (deuterated internal standard)
- Human plasma (blank)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water



Solid Phase Extraction Cartridges: Polymer-based, hydrophilic-lipophilic balanced (HLB),
e.g., Waters Oasis HLB, 1cc, 30 mg.

Equipment

- Analytical balance
- · Volumetric flasks and pipettes
- · Vortex mixer
- Centrifuge
- · SPE vacuum manifold
- Nitrogen evaporator
- LC-MS/MS system

Protocol

- Standard and Internal Standard Preparation:
 - Prepare stock solutions of Levetiracetam and Levetiracetam-d6 in methanol at a concentration of 1 mg/mL.
 - Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
 - Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Levetiracetam-d6 stock solution.
- Sample Preparation:
 - Thaw human plasma samples at room temperature.
 - $\circ~$ To 200 μL of plasma, add 20 μL of the working internal standard solution (Levetiracetam-d6).



- Vortex for 10 seconds.
- \circ Add 200 µL of 2% formic acid in water to the plasma sample.
- Vortex for 10 seconds and centrifuge at 4000 rpm for 5 minutes.
- Solid Phase Extraction:
 - Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol.
 - Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
 - Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
 - Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
- · Final Processing and Analysis:
 - Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100 μL of the mobile phase used for LC-MS/MS analysis.
 - Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE-LC-MS/MS method for Levetiracetam, compiled from various validated bioanalytical methods.

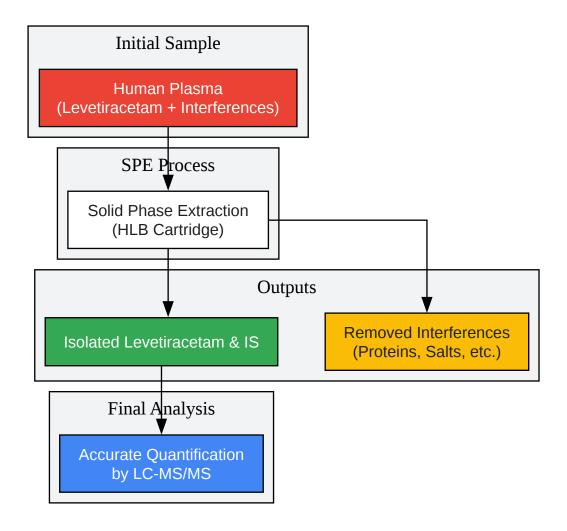


Parameter	Result	Reference
Recovery		
Levetiracetam	79.95% - >90%	[1][2]
Internal Standard (IS)	89.02%	[1]
Linearity Range	0.5 - 50 μg/mL	[1]
Correlation Coefficient (r²)	≥ 0.9971	[1]
Lower Limit of Quantification (LLOQ)	0.50 μg/mL	[1][2]
Precision (RSD%)		
Intra-assay	< 6.33%	[1]
Inter-assay	< 6.82%	[1]
Accuracy		
Intra-assay	81.60% - 104.09%	[1]
Inter-assay	80.20% - 112.70%	[1]
Matrix Effect	No significant matrix effect observed	[1]

Signaling Pathways and Logical Relationships

The logical relationship between the sample preparation steps and the final analysis is crucial for obtaining reliable results. The following diagram illustrates this relationship, emphasizing the removal of interferences and the isolation of the target analyte.





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Figure 2: Logical flow of the SPE process for Levetiracetam analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid phase extraction of Levetiracetam from human plasma using a deuterated internal standard. The method is shown to be robust, with high recovery, good linearity, and acceptable precision and accuracy, making it well-suited for a variety of research and clinical applications. The use of a polymeric, hydrophilic-lipophilic balanced SPE sorbent ensures effective cleanup and reliable quantification by LC-MS/MS.



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References

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- 2. agilent.com [agilent.com]
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